

Technical Guide: -Chlorobenzaldoxime (Benzohydroximoyl Chloride)

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Compound of Interest

Compound Name: *alpha-Chlorobenzaldoxime*

CAS No.: 81745-44-0

Cat. No.: B3038229

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Executive Summary

-Chlorobenzaldoxime (CAS: 698-16-8), systematically known as N-hydroxybenzenecarboximidoyl chloride or benzohydroximoyl chloride, is a pivotal intermediate in organic synthesis. It serves as the primary precursor for the in situ generation of benzonitrile oxide, a reactive dipole utilized extensively in 1,3-dipolar cycloaddition reactions (Click Chemistry) to construct isoxazoles and isoxazolines. These heterocyclic motifs are pharmacophores in numerous bioactive compounds, including COX-2 inhibitors and antimicrobial agents.

This guide provides a rigorous technical analysis of the compound's physical properties, validated synthesis protocols, and handling requirements, addressing common stability issues such as dimerization to furoxans.

Chemical Identity & Physical Properties[1][2][3][4][5] [6][7][8][9][10]

Accurate identification is critical due to frequent nomenclature confusion with chlorobenzaldehyde isomers (e.g., p-chlorobenzaldehyde).

-Chlorobenzaldoxime is defined by the presence of a chlorine atom and a hydroxylamine moiety attached to the benzylic carbon.

Physicochemical Profile[4][5][9][11][12][13]

Property	Specification	Notes
IUPAC Name	N-Hydroxybenzenecarboximidoyl chloride	Also: Benzohydroximoyl chloride
CAS Number	698-16-8	Distinct from p-chlorobenzaldehyde (104-88-1)
Molecular Formula	C H ClNO	MW: 155.58 g/mol
Physical State	Crystalline Solid	Often appears as a liquid if impure
Appearance	Colorless to pale yellow prisms	Darkens upon decomposition
Melting Point	48 – 52 °C	Sharp mp indicates high purity; ranges <45°C suggest solvent/dimer contamination
Boiling Point	275.8 °C (dec)	Theoretical; decomposes before boiling
Solubility	Soluble in CHCl ₃ , Et O, MeOH	Poorly soluble in cold water
Density	1.21 g/cm ³	Predicted value

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Critical Note on Purity: Commercial samples often exhibit lower melting points (45–47 °C) due to the presence of the dimerization product, diphenylfuroxan. Recrystallization from petroleum ether is the standard purification method.

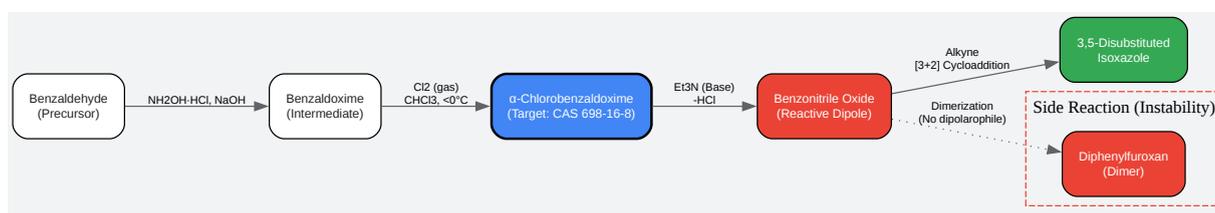
Synthesis & Production Methodology

The synthesis of

α -chlorobenzaldoxime is a classic electrophilic halogenation of benzaldoxime. The following protocol is optimized for laboratory-scale preparation (10–50 g), prioritizing safety and yield.

Reaction Mechanism & Pathway

The transformation involves the direct chlorination of the oxime C-H bond. The reaction must be temperature-controlled to prevent over-chlorination or the "Beckmann-like" rearrangement to benzamide derivatives.



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Figure 1: Synthetic pathway from benzaldehyde to isoxazole scaffolds, highlighting the role of α -chlorobenzaldoxime and the dimerization risk.

Optimized Experimental Protocol

Safety Warning: Chlorine gas is toxic and corrosive.

-Chlorobenzaldoxime is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.

Step-by-Step Procedure:

- Precursor Preparation: Dissolve benzaldoxime (0.1 mol) in chloroform (100 mL).
- Chlorination:
 - Cool the solution to $-5\text{ }^{\circ}\text{C}$ using an ice/salt bath.
 - Slowly bubble dry chlorine gas (Cl_2) into the stirred solution.^[1]
 - Process Control: Maintain temperature below $0\text{ }^{\circ}\text{C}$. The reaction is exothermic.
 - Endpoint: The solution turns a transient green/blue before becoming pale yellow. Monitor by TLC (disappearance of oxime).
- Work-up:
 - Purge excess chlorine with nitrogen gas or by applying a slight vacuum.
 - Evaporate the solvent under reduced pressure at $<40\text{ }^{\circ}\text{C}$ (heat sensitivity).
- Crystallization:
 - Dissolve the oily residue in a minimum amount of warm petroleum ether ($40\text{--}60\text{ }^{\circ}\text{C}$ fraction).
 - Cool to $-20\text{ }^{\circ}\text{C}$ overnight.
 - Filter the resulting colorless crystals.
- Validation:

- Yield: Typically 80–90%.
- Melting Point: 48–52 °C.[2][3][1]

Stability, Handling, and Dimerization[15]

The primary challenge in working with

-chlorobenzaldoxime is its tendency to dimerize.

The Dimerization Mechanism

In the presence of weak bases or even upon long-term storage at room temperature,

-chlorobenzaldoxime slowly eliminates HCl to form benzonitrile oxide. Without a dipolarophile (alkyne/alkene) present, two molecules of benzonitrile oxide react to form 3,4-diphenyl-1,2,5-oxadiazole 2-oxide (diphenylfuroxan).

- Indicator of Degradation: A melting point drop to ~45 °C or the appearance of an insoluble white solid in organic solvents often indicates furoxan formation.
- Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

Safety Profile (Lachrymator)

Like many benzylic halides (e.g., benzyl chloride), this compound is a strong lachrymator.

- PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
- Decontamination: Spills should be treated with dilute sodium hydroxide to hydrolyze the chloride, followed by water.

Applications in Drug Discovery

The utility of

-chlorobenzaldoxime lies in its ability to generate 1,3-dipoles under mild conditions.

Isoxazole Synthesis (Huisgen Cycloaddition)

Researchers utilize this compound to synthesize isoxazole-based libraries. The reaction typically involves:

- Dissolving

-chlorobenzaldoxime and an alkyne in an organic solvent (e.g., DCM, THF).
- Slow addition of a base (Triethylamine or NaHCO

) to generate the nitrile oxide in situ.
- The nitrile oxide immediately undergoes [3+2] cycloaddition with the alkyne.

Advantages:

- Regioselectivity: Favors 3,5-disubstituted isoxazoles.
- Mild Conditions: Avoids the high temperatures required for direct oxime oxidation.

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